molecular formula C15H14N2O3 B6392596 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid, 95% CAS No. 1261907-56-5

5-[4-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid, 95%

Cat. No. B6392596
CAS RN: 1261907-56-5
M. Wt: 270.28 g/mol
InChI Key: PMBGVPXTWWXCEI-UHFFFAOYSA-N
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Description

5-[4-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid (abbreviated as 5-DMAPA) is a synthetic compound belonging to the class of carboxylic acids. It is an important intermediate used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. 5-DMAPA is also known as 5-dimethylaminopropionic acid, 5-dimethylaminopropionate, and 5-dimethylaminopropionyl chloride. It is a white crystalline solid with a melting point of about 160 °C.

Scientific Research Applications

5-DMAPA is a versatile intermediate used in the synthesis of a variety of compounds. It has been used in the synthesis of pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of a variety of heterocyclic compounds, such as quinolines, pyridines, and furans. Furthermore, 5-DMAPA has been used in the synthesis of peptides, peptidomimetics, and other bioactive molecules.

Mechanism of Action

The mechanism of action of 5-DMAPA is still not fully understood. However, it is believed that its reactivity is due to its ability to form hydrogen bonds with substrates and catalysts. This allows it to act as an acid catalyst and to facilitate the formation of a variety of reaction intermediates.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-DMAPA are not well understood. In vitro studies have shown that it can inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450. Furthermore, in vivo studies have demonstrated that 5-DMAPA can induce apoptosis in cancer cells and inhibit the growth of tumor cells.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-DMAPA in laboratory experiments is its high purity and availability. It is also relatively inexpensive and can be synthesized in a variety of ways. However, there are some limitations to its use. For example, it is not soluble in water and is not stable in the presence of strong acids or bases. Furthermore, it is toxic and should be handled with care.

Future Directions

There are a number of potential future directions for 5-DMAPA research. These include further investigation of its biochemical and physiological effects, exploration of its potential use in drug design and delivery, and development of new synthesis methods. Additionally, further research could be conducted to explore the potential application of 5-DMAPA in agricultural and industrial processes. Finally, further research could be conducted to explore the potential use of 5-DMAPA as a catalyst for organic reactions.

Synthesis Methods

The synthesis of 5-DMAPA can be achieved through a variety of methods. The most common method involves the reaction of 4-chloropropionic acid with dimethylamine in the presence of an acid catalyst. This reaction yields 5-DMAPA in a yield of around 95%. Other methods of synthesis include the reaction of dimethylsulfate with 4-chloropropionic acid, the reaction of dimethylamine with 4-chloropropionyl chloride, and the reaction of dimethylamine with 4-chloropropionic acid in the presence of an acid catalyst.

properties

IUPAC Name

5-[4-(dimethylcarbamoyl)phenyl]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-17(2)14(18)11-5-3-10(4-6-11)12-7-8-13(15(19)20)16-9-12/h3-9H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBGVPXTWWXCEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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